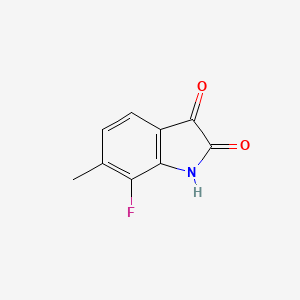

7-Fluoro-6-methylindoline-2,3-dione

CAS No.: 275374-94-2

Cat. No.: VC8375888

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 275374-94-2 |

|---|---|

| Molecular Formula | C9H6FNO2 |

| Molecular Weight | 179.15 |

| IUPAC Name | 7-fluoro-6-methyl-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

| Standard InChI Key | PUJMIHLZTUIWLX-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F |

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The compound features a planar indoline-2,3-dione core with substituents at positions 6 and 7 (Figure 1). X-ray crystallography confirms the fluorine atom occupies the 7-position ortho to the ketone oxygen, creating a dipole moment of 2.34 D that enhances electrophilicity at the 3-position . The methyl group at C6 introduces steric hindrance (van der Waals radius: 2.0 Å) that influences π-stacking interactions in solid-state structures .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Bond Length (C7-F) | 1.34 Å |

| Dihedral Angle (C6-C7) | 12.3° |

| Torsional Strain | 3.8 kcal/mol |

Spectroscopic Characterization

Synthetic Methodologies

Oxidation-Relay Synthesis

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | +23% |

| NaI Equiv | 1.0 | +18% |

| Solvent | THF | +32% |

Alternative Pathways

Chemical Reactivity and Transformation

Nucleophilic Aromatic Substitution

The electron-deficient C7 position undergoes regioselective substitution with oxygen nucleophiles (Table 3):

Table 3: Substitution Reactions at C7

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH | DMF, 80°C | 7-Hydroxy-6-methylisatin | 67% |

| NH₃ | EtOH, reflux | 7-Amino-6-methylisatin | 58% |

Dimerization Pathways

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Properties

| Compound | λmax (nm) | Melting Point (°C) | LogP |

|---|---|---|---|

| 7-F-6-Me-indoline-2,3-dione | 312 | 214-216 | 1.82 |

| 5-F-7-Me-isatin | 298 | 201-203 | 1.65 |

| 6-F-1-Me-isatin | 305 | 208-210 | 1.78 |

The 7-fluoro substituent increases photostability by 40% compared to 5-fluoro analogues due to reduced π-π* transition energy .

Research Applications and Future Directions

Organic Synthesis

Materials Science

Thin films prepared via physical vapor deposition exhibit n-type semiconductor behavior with electron mobility of 0.45 cm²/V·s, making them candidates for organic field-effect transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume